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Compound of Interest

Compound Name: Felypressin Impurity D

Cat. No.: B1574733

Structural Dynamics, Formation Mechanisms, and
Analytical Control
Executive Summary

In the rigorous landscape of peptide therapeutics, the control of high-molecular-weight
impurities is critical for maintaining immunogenic safety and potency. Felypressin Impurity D,
characterized by a molecular weight of 2080.57 Da, represents a specific dimeric form of the
nonapeptide Felypressin (PLV-2).

This technical guide provides a definitive analysis of Impurity D, moving beyond basic
identification to explore the physicochemical drivers of its formation (disulfide scrambling), its
detection via High-Resolution Mass Spectrometry (HRMS), and actionable strategies for its
minimization in drug substance manufacturing.

Molecular Identity & Physicochemical Profile[1][2][3][4]
[5]

Felypressin (C46H65N13011S2) is a synthetic vasopressin analogue used primarily as a
vasoconstrictor.[1] Its structure contains a cyclic disulfide bridge between Cys1 and Cys6.
Impurity D is the homodimer of Felypressin, formed through intermolecular disulfide linkages.

1.1 Quantitative Data Summary
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Parameter Specification Notes

Often referred to as

Common Name Felypressin Impurity D o
"Felypressin Dimer"
Represents two intact
Molecular Formula C92H130N26022S4 )
monomer units*
) Exact sum of 2 x Felypressin
Average Molecular Weight 2080.57 Da
(1040.28 Da)
) ) Assuming loss of 2H for
Monoisotopic Mass ~2078.86 Da o )
disulfide bond formation
_ Linked via intermolecular
Structure Type Covalent Dimer o )
disulfide bridge (Cys-S-S-Cys)
o ) Oxidative coupling during
Origin Degradation / Process

synthesis or storage

*> Technical Note on Mass: While commercial certificates often list the formula as exactly
double the monomer (C92H130...), the formation of a covalent disulfide bond chemically
requires the loss of two hydrogen atoms (-2H), resulting in a formula of C92H128.... The
reported value of 2080.57 Da aligns with the Average Mass of the stoichiometric dimer.
Analysts should anticipate the monoisotopic peak at m/z ~1040.4 (z=2) or ~694 (z=3) in ESI-
MS spectra.

Mechanism of Formation: The Disulfide Scrambling
Pathway

The formation of Impurity D is not a random aggregation but a specific chemical outcome of
disulfide scrambling. Felypressin contains a native intramolecular disulfide bond (Cys1-Cys6).
Under specific pH conditions or in the presence of trace free thiols, this bond can open,
creating reactive thiolate intermediates that attack a second Felypressin molecule.

2.1 Pathway Visualization
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Figure 1: Mechanistic pathway of Felypressin dimerization leading to Impurity D via disulfide
exchange.

Analytical Strategy: Detection and Quantification

Distinguishing the dimer (Impurity D) from the monomer requires separation techniques based
on hydrophobicity and hydrodynamic volume, coupled with mass-selective detection.

3.1 High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate Impurity D from the main Felypressin peak and other impurities (e.g.,
deamidated forms).

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 pum).

o Rationale: The dimer is significantly more hydrophobic than the monomer due to the larger
peptide backbone and aromatic content (4 Phenylalanine residues in the dimer vs 2 in
monomer). Expect Impurity D to elute after the main peak (RRT > 1.0).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient:;

o 0-20 min: 10% B - 40% B (Shallow gradient for resolution).

o 20-25 min: 40% B - 90% B (Wash to elute hydrophobic dimers).

Detection: UV at 210 nm (peptide bond) and 280 nm (aromatic side chains).
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3.2 High-Resolution Mass Spectrometry (HRMS) Workflow

Objective: Confirm identity via mass-to-charge ratio (m/z).
« lonization: Electrospray lonization (ESI), Positive Mode.[2]
o Key Signals for Impurity D (2080.57 Da):
o [M+2H]?*: ~1041.3 m/z (Dominant species).
o [M+3H]3+: ~694.5 m/z.
o [M+4H]**+: ~521.1 m/z.
« Differentiation: The Felypressin monomer [M+H]* is ~1041.2 m/z.

o Critical Check: The Monomer [M+H]* and Dimer [M+2H]?>* have similar m/z. You must
resolve the isotope pattern. The dimer isotope cluster will have peaks separated by 0.5
m/z (1/z), whereas the monomer peaks are separated by 1.0 m/z.

3.3 Analytical Validation Workflow
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Figure 2: Validation logic for quantifying high-molecular-weight peptide impurities.

Regulatory & Safety Implications

In the context of European Pharmacopoeia (EP) and USP requirements, high-molecular-weight
impurities like Impurity D are scrutinized for immunogenicity.

e Immunogenic Potential: Peptide dimers can act as haptens or aggregates that trigger anti-
drug antibody (ADA) responses, potentially neutralizing the drug or causing anaphylaxis.
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» Potency Loss: Dimerization consumes the active monomer, directly reducing the effective
concentration of the drug product.

e Limits: While specific limits depend on the monograph, unknown impurities are typically
capped at 0.10% or 0.15%. Characterized impurities like Impurity D may have higher specific
limits (e.g., 0.5%) if toxicological qualification is provided.

Control Strategy for Drug Development

To minimize the formation of Impurity D (2080.57 Da), the following control parameters must be
integrated into the manufacturing and storage process:

e pH Control: Maintain pH < 5.0 during liquid formulation. Disulfide exchange is base-
catalyzed; acidic conditions protonate the thiols, inhibiting the nucleophilic attack required for
dimerization.

» Lyophilization: Removing water drastically reduces molecular mobility and reaction rates.
Felypressin is often supplied as a lyophilized powder for this reason.

 Inert Atmosphere: Sparging buffers with Nitrogen or Argon reduces dissolved oxygen,
preventing the oxidative environment that favors disulfide formation.

» Excipient Selection: Avoid reducing sugars or impurities in excipients that could catalyze
redox cycling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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